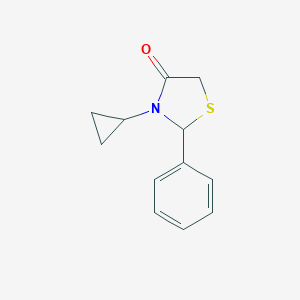
3-Cyclopropyl-2-phényl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle, preventing the rapid cell division that is characteristic of cancer cells .
Biochemical Pathways
The inhibition of the CDC25 enzyme affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By disrupting this pathway, 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can slow or stop the growth of cancer cells .
Pharmacokinetics
Thiazolidin-4-one derivatives, in general, have been shown to have good bioavailability and are well-tolerated, making them promising candidates for drug development .
Result of Action
The result of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one’s action is the inhibition of cancer cell growth. By targeting the CDC25 enzyme and disrupting the cell cycle, this compound can effectively slow or stop the proliferation of cancer cells .
Action Environment
The efficacy and stability of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can impact the compound’s ability to reach its target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of cyclopropylamine, phenyl isothiocyanate, and chloroacetic acid . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of N-substituted thiazolidinones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one
- 5-Arylidene-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one
Uniqueness
3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific cyclopropyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can enhance its stability and reactivity compared to other thiazolidinone derivatives .
Propriétés
IUPAC Name |
3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQHDFBDKHDMKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(SCC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-propyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501872.png)
![Ethyl 5-methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501874.png)
![6-ethyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501875.png)
![2-[(3-chloroanilino)methyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501876.png)
![6-ethyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501877.png)
![Ethyl 5-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501879.png)
![6-ethyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501880.png)
![Ethyl 5-methyl-4-oxo-2-(4-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501881.png)
![Ethyl 5-methyl-2-[(4-methyl-1-piperazinyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501882.png)
![N-(3-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501885.png)
![5-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501888.png)
![2-(anilinomethyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501889.png)
![5-(4-methoxyphenyl)-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501890.png)
![2-[(4-bromoanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501895.png)
